molecular formula C10H14BrF3 B2391272 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane CAS No. 2361644-22-4

2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane

Cat. No. B2391272
CAS RN: 2361644-22-4
M. Wt: 271.121
InChI Key: IXPSXNKONVCUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane, commonly known as BTBO, is a bicyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of BTBO involves its ability to interact with various biological molecules, such as proteins and nucleic acids. BTBO can bind to specific sites on these molecules, which can alter their structure and function. This can lead to various biochemical and physiological effects, such as changes in enzyme activity, gene expression, and cell signaling.
Biochemical and Physiological Effects:
BTBO has been shown to have various biochemical and physiological effects, depending on its concentration and the specific biological molecule it interacts with. For example, BTBO has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various neurotransmitter receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, BTBO has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BTBO in lab experiments is its unique chemical structure, which allows it to interact with specific biological molecules in a selective and reversible manner. Additionally, BTBO is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one limitation of using BTBO is its potential toxicity and side effects, which may limit its use in certain applications. Additionally, the precise mechanism of action of BTBO is still not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are many potential future directions for the study of BTBO. One direction is to further explore its potential therapeutic applications, such as in the treatment of cancer and Alzheimer's disease. Another direction is to study its interactions with specific biological molecules in more detail, which may provide insights into its mechanism of action. Additionally, future studies could focus on developing new synthesis methods for BTBO, which may improve its yield and purity. Overall, the study of BTBO has the potential to contribute to our understanding of various biological processes and may lead to the development of new therapeutic agents.

Synthesis Methods

BTBO can be synthesized using a variety of methods, including the reaction of 2-trifluoromethylcyclohexanone with bromomethylcyclopropane in the presence of a base. Another method involves the reaction of 2-trifluoromethylcyclohexanone with bromine and magnesium in the presence of diethyl ether. The yield and purity of BTBO can be improved by using various purification methods, such as column chromatography and recrystallization.

Scientific Research Applications

BTBO has been used in various scientific research studies, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, BTBO has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In neuroscience, BTBO has been used to study the mechanism of action of various neurotransmitters, such as dopamine and serotonin. In chemical biology, BTBO has been used to study the structure and function of various proteins, such as enzymes and receptors.

properties

IUPAC Name

2-(bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3/c11-6-9(10(12,13)14)5-7-1-3-8(9)4-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPSXNKONVCUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.